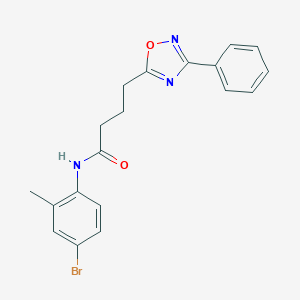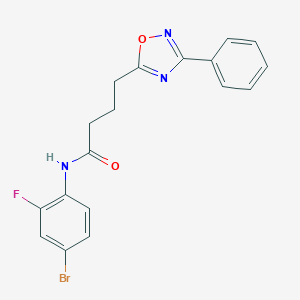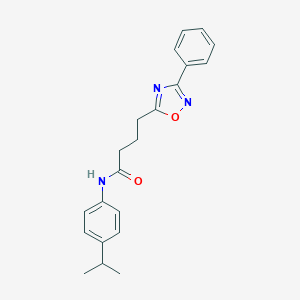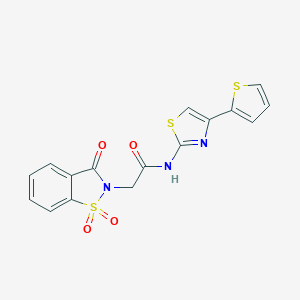
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A involves the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that is involved in the regulation of various genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A has been found to exhibit anti-inflammatory and antioxidant effects in various studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a decrease in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A is its ability to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases. However, one limitation of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A. One potential direction is to investigate its potential therapeutic properties in the treatment of diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A. Finally, more research could be conducted to investigate the mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A and its potential interactions with other signaling pathways.
Synthesemethoden
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with 2-chloroacetic acid and thionyl chloride to form 2-(5-propyl-1,3,4-thiadiazol-2-yl)acetic acid chloride. This intermediate is then reacted with 2-mercaptobenzisothiazole in the presence of triethylamine to produce 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A.
Wissenschaftliche Forschungsanwendungen
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of diseases such as arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C15H16N4O4S2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H16N4O4S2/c1-2-5-13-17-18-15(24-13)16-12(20)8-9-19-14(21)10-6-3-4-7-11(10)25(19,22)23/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,18,20) |
InChI-Schlüssel |
WKFATSJCFNAUDM-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)




![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


